diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
Description
The compound diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate features a hybrid structure combining a thiophene core with dicarboxylate ester groups, a methyl substituent, and an acetamido linker to a benzo[b][1,4]thiazepin-4-one moiety. The benzo[b][1,4]thiazepin ring is a seven-membered heterocycle containing sulfur and nitrogen, which confers unique electronic and steric properties compared to smaller heterocycles like thiazoles or thiadiazoles . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-4-29-21(27)18-13(3)19(22(28)30-5-2)32-20(18)23-16(25)12-24-14-8-6-7-9-15(14)31-11-10-17(24)26/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZSMLXMWGMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step procedures. The synthetic route begins with the formation of the thiophene core, followed by the introduction of the 4-oxo-3,4-dihydrobenzo[b][1,4]thiazepine moiety through amide bond formation. Specific reaction conditions often involve solvents like dichloromethane, catalysts such as N,N’-dicyclohexylcarbodiimide (DCC), and reagents like triethylamine for the amide coupling reaction. Each step requires precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow chemistry to optimize reaction times and scalability. Automation of the synthesis process, combined with real-time monitoring and optimization techniques, allows for efficient large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride, typically under an inert atmosphere to prevent undesired side reactions. Substitution reactions can be facilitated by nucleophiles or electrophiles in solvents such as ethanol or acetonitrile, with temperature control being critical to direct the reaction pathway.
Major Products: The products of these reactions vary widely depending on the reaction conditions and reagents used. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amino derivatives. Substitution reactions often produce derivatives with varied functional groups attached to the thiophene or thiazepine rings.
Scientific Research Applications
Chemistry: In the realm of chemistry, diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is studied for its reactivity and the formation of novel compounds through chemical transformations.
Biology: Biologically, this compound's structure allows for interactions with various biomolecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Medically, it is explored for potential therapeutic applications, including its use as a precursor for drug development due to its unique binding properties and bioactivity.
Industry: In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The thiophene and thiazepine moieties facilitate binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to varied biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Heterocyclic Core : The target compound’s benzo[b][1,4]thiazepin ring offers greater conformational flexibility compared to the rigid thiadiazole (DTCTB) or planar thiazole (). This flexibility may enhance binding to biological targets but reduce conductivity in electronic applications .
- Functional Groups: The diethyl esters distinguish it from DTCTB’s electron-withdrawing carbonitrile group, which is critical for charge transport in semiconductors .
Research Findings and Limitations
- Biological Activity: Analogues like thiazolidinones exhibit antimicrobial activity (), but the target compound’s benzo[b][1,4]thiazepin moiety may target different pathways (e.g., kinase or protease inhibition).
- Knowledge Gaps: Specific data on solubility, toxicity, and synthetic yields are unavailable, necessitating further experimental validation.
Biological Activity
Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The initial steps may include the formation of the thiophene ring and subsequent modifications to incorporate the benzo[b][1,4]thiazepine moiety. The final product is often purified through crystallization or chromatography methods to ensure high purity for biological testing.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies. Key areas of focus include:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has shown efficacy against various fungal strains, indicating potential as an antifungal agent.
- Cytotoxicity : Research indicates varying levels of cytotoxicity against different cancer cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of several derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The compound's MIC values against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.15 |
| Candida albicans | 0.10 |
Antifungal Activity
In vitro studies have indicated that this compound exhibits potent antifungal activity against strains of Candida. The effectiveness is highlighted in the following table:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.06 |
| Aspergillus niger | 0.12 |
| Trichophyton mentagrophytes | 0.08 |
Cytotoxicity Studies
Cytotoxicity assays were performed on several cancer cell lines including HeLa and MCF7. Results indicated that the compound had a significant cytotoxic effect with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
Several case studies have documented the biological effects of this compound in vivo. For instance, a study highlighted its potential in reducing tumor growth in xenograft models of breast cancer when administered at specific dosages.
Q & A
Q. What are the recommended characterization techniques for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the thiophene and benzo[b][1,4]thiazepine moieties. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and esters (C-O stretch ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
Q. What safety protocols are critical during the synthesis of this compound?
- Methodological Answer : Conduct risk assessments for reagents like triflic anhydride (corrosive) and diazo compounds (explosive). Use inert atmosphere techniques (N₂/Ar) for moisture-sensitive steps. Employ fume hoods for volatile solvents (e.g., dichloromethane) and low-temperature reactions (-78°C) for stability. Always use personal protective equipment (PPE) and reference institutional guidelines (e.g., ACS hazard evaluation frameworks) .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE): vary temperature (40–100°C), catalyst loading (e.g., AlCl₃, 5–20 mol%), and solvent polarity (DMF vs. THF). Monitor reaction progress with thin-layer chromatography (TLC, Rf ~0.3–0.5 in ethyl acetate/hexane). Purify intermediates via column chromatography (silica gel, 60–120 mesh) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzyme active sites). Solvent effects can be simulated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve discrepancies in observed vs. expected reactivity under varying conditions?
- Methodological Answer : Use controlled kinetic studies (UV-vis monitoring at λ = 300–400 nm) to track reaction intermediates. Compare experimental outcomes with mechanistic hypotheses (e.g., radical vs. ionic pathways). Validate via isotopic labeling (¹⁸O or ²H) or trapping experiments (e.g., TEMPO for radicals). Cross-reference with analogous benzo[b][1,4]thiazepine derivatives .
Q. How can researchers design biological studies to explore this compound’s pharmacological potential?
- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). For cytotoxicity, use MTT assays (IC₅₀ determination in cancer cell lines). Validate target engagement via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC). Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomolecules?
- Methodological Answer : Circular Dichroism (CD) spectroscopy detects conformational changes in proteins upon binding. Saturation Transfer Difference (STD) NMR identifies ligand-binding epitopes. For real-time monitoring, use stopped-flow spectroscopy with fluorescent tags (e.g., FITC-labeled proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
